Product packaging for o-Ethyl s-methyl carbonodithioate(Cat. No.:CAS No. 623-54-1)

o-Ethyl s-methyl carbonodithioate

Cat. No.: B1616718
CAS No.: 623-54-1
M. Wt: 136.2 g/mol
InChI Key: ZZHKASLUUFIHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl S-methyl carbonodithioate, with the CAS number 623-54-1, is an organosulfur compound with the molecular formula C4H8OS2 and a molecular weight of 136.24 g/mol . This reagent is characterized by a density of 1.136 g/cm³ and a boiling point of approximately 179.4°C at 760 mmHg . It belongs to the class of dithiocarbonate esters, which are valuable building blocks in synthetic organic chemistry. Researchers utilize this compound in various synthetic pathways; for instance, it has been used as a key intermediate in nucleophilic addition reactions and in the formation of more complex sulfur-containing molecules, with several published synthetic routes achieving high yields . As a stable liquid with a flash point of 62.3°C, it requires careful handling and storage away from heat and open flames . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS2 B1616718 o-Ethyl s-methyl carbonodithioate CAS No. 623-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

623-54-1

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

O-ethyl methylsulfanylmethanethioate

InChI

InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3

InChI Key

ZZHKASLUUFIHKI-UHFFFAOYSA-N

SMILES

CCOC(=S)SC

Canonical SMILES

CCOC(=S)SC

Other CAS No.

623-54-1

Origin of Product

United States

Methodological Advancements in the Synthesis of O Ethyl S Methyl Carbonodithioate and Its Analogues

Direct Synthetic Strategies for Carbonodithioates

Direct synthesis approaches focus on constructing the carbonodithioate backbone in a streamlined manner, often by optimizing classical reactions or developing novel, efficient sequences.

The formation of xanthate salts, such as potassium O-ethyl carbonodithioate, is a foundational step in the synthesis of many carbonodithioates. wikipedia.org The classical method involves the reaction of an alcohol with carbon disulfide in the presence of a strong base like potassium hydroxide (B78521) (KOH). wikipedia.org Optimization of this process is critical for maximizing the yield and purity of the final product. Key parameters that have been systematically studied include reaction time, temperature, and the molar ratio of reactants. mdpi.com

Research into the synthesis of sodium ethyl xanthate (Na-EtX) and other alkali alkyl xanthates has shown that extending the reaction time can increase yield, up to an optimal point. For Na-EtX, a reaction time of 4.5 hours was found to be optimal, achieving a yield of 87.71%, with no significant improvement on further extension. mdpi.com Temperature control is also crucial; the synthesis is often a two-step process where an initial reaction to form an alkoxide is followed by the reaction with carbon disulfide at a different temperature to form the xanthate. mdpi.com Furthermore, using a slight excess of the alcohol and carbon disulfide reactants can push the reaction equilibrium towards the product, enhancing conversion rates. mdpi.com

Another advancement involves using carbon disulfide itself as both a reactant and a solvent. This method was shown to produce sodium isobutyl xanthate with a higher yield (>95%) and purity (>90%) compared to traditional kneader approaches or the use of other organic solvents like dichloromethane (B109758) or acetone. researchgate.net This self-solvent approach also intensifies mass and heat transfer, and can eliminate the need for pulverizing the solid alkali base, streamlining the process. researchgate.net

Table 1: Optimization Parameters in Alkali Alkyl Xanthate Synthesis mdpi.comresearchgate.net
ParameterCondition/ObservationImpact on Synthesis
Reaction TimeOptimal time for Na-EtX synthesis is 4.5 hours.Maximizes product yield without unnecessary energy expenditure.
Reactant RatioA 3% to 10% excess of alcohol and 4% to 7% excess of carbon disulfide is beneficial.Increases the conversion of reactants to the xanthate product.
Solvent ChoiceUsing excess carbon disulfide as a self-solvent.Leads to higher yield and purity, and improves process efficiency.
TemperatureTypically involves a two-stage temperature profile for alkoxide and xanthate formation.Allows for optimal conditions for each distinct reaction step.

Precursor-Based Synthetic Routes

The synthesis of O-ethyl S-methyl carbonodithioate often relies on the modification of readily available chemical precursors. This strategy allows for the precise and high-yield introduction of the required ethyl and methyl groups.

O,S-Dimethyl carbonodithioate has been identified as a valuable and safely handled reagent that can serve as a substitute for hazardous chemicals like phosgene (B1210022) in the synthesis of related sulfur-containing compounds. researchgate.net It is a versatile intermediate used in the methylthiocarbonylation of amines to produce S-methyl arylcarbamothioates. researchgate.net While its direct conversion to this compound is a specific transformation, its established utility as a building block for creating S-methyl thioesters highlights its potential as a key intermediate in the synthesis of various carbonodithioate analogues. researchgate.netresearchgate.net The synthesis of this compound could conceivably be achieved through a transesterification-type reaction where the O-methyl group of O,S-dimethyl carbonodithioate is exchanged for an O-ethyl group, although this specific route requires further investigation.

The most common and direct route to this compound involves the use of potassium O-ethyl carbonodithioate, also known as potassium ethyl xanthate. wikipedia.orgnih.gov This pale yellow, powdered salt is a stable and commercially available organosulfur compound. wikipedia.org It serves as an excellent nucleophile and is widely used as a reagent to prepare various xanthate esters from alkyl halides. wikipedia.org

The synthesis is typically achieved through a straightforward nucleophilic substitution reaction. Potassium O-ethyl carbonodithioate is reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a suitable solvent. The xanthate anion displaces the leaving group on the methylating agent to form the desired this compound product. This method is highly effective, with reported yields as high as 90%. lookchem.com

Table 2: Synthesis of this compound from a Xanthate Precursor
PrecursorReagentProductTypical Yield
Potassium O-Ethyl Carbonodithioate (Potassium Ethyl Xanthate)Dimethyl Sulfate or Methyl IodideThis compound~90% lookchem.com

Green Chemistry Principles in Carbonodithioate Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. nih.govmdpi.com The synthesis of this compound and its analogues is increasingly being evaluated through this lens. The twelve principles of green chemistry provide a framework for this assessment, focusing on areas such as waste prevention, atom economy, and the use of safer chemicals and reaction conditions. mit.edu

Key green chemistry considerations in carbonodithioate synthesis include:

Waste Prevention: One-pot syntheses are inherently greener as they reduce waste by eliminating the need for separation and purification of intermediates, which consumes solvents and energy. organic-chemistry.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. mit.edu The direct S-methylation of potassium O-ethyl carbonodithioate is a highly atom-economical reaction.

Use of Safer Solvents and Reaction Conditions: Research into using carbon disulfide as both a reactant and a solvent can be seen as a step towards process intensification, which is a green principle. researchgate.net However, carbon disulfide itself is a hazardous substance, highlighting the ongoing need to explore safer solvent alternatives like water or supercritical fluids. youtube.com Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. mit.edumdpi.com

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones reduces waste. mit.edu While the primary synthesis of this compound does not typically involve catalysis, related syntheses in organosulfur chemistry increasingly use recyclable nanocatalysts to promote efficiency and reduce environmental load.

By optimizing reaction conditions, utilizing one-pot strategies, and carefully selecting precursors and solvents, the synthesis of this compound can be made more sustainable and aligned with the principles of green chemistry. nih.govyoutube.com

Aqueous Media and Environmentally Benign Reaction Conditions

The synthesis of xanthates, the class of compounds to which this compound belongs, has traditionally involved organic solvents. However, significant advancements have been made in utilizing aqueous media and developing more environmentally friendly reaction conditions. These methods aim to reduce costs, improve safety, and minimize the environmental impact associated with volatile organic compounds. justia.comuct.ac.za

The primary method for synthesizing alkali alkyl xanthates, such as the precursor sodium ethyl xanthate, involves the reaction of an alcohol with carbon disulfide in the presence of an alkali hydroxide. scirp.org Research has optimized this process to be performed in aqueous solutions. mdpi.com In a typical eco-friendly procedure, sodium hydroxide is first dissolved in a small amount of water. justia.commdpi.com Subsequently, ethanol (B145695) and a solvent like xylene are added, followed by the dropwise addition of carbon disulfide while carefully controlling the temperature. mdpi.com The resulting xanthate product is found in the aqueous layer, which can be separated from the organic solvent. mdpi.com This "wet alkali method" uses water to moisten the caustic alkali, preventing agglomeration and facilitating a complete reaction to form a xanthate aqueous solution. justia.com

Table 1: Comparison of Reaction Parameters for Xanthate Synthesis

ParameterConventional Solvent MethodAqueous/Slurry MethodReference
Primary Medium Organic solvents (e.g., xylene)Water or a water-solvent slurry justia.commdpi.com
Reactants Alcohol, Carbon Disulfide, Alkali HydroxideAlcohol, Carbon Disulfide, Alkali Hydroxide scirp.orgmdpi.com
Key Feature High purity and yield but requires large solvent volumes and has higher energy consumption.Reduced solvent use, lower cost, and more environmentally friendly. justia.com The reaction system is in a slurry form or aqueous solution. justia.commdpi.com justia.com
Product Form Solid product after solvent removal.Aqueous solution of the xanthate salt. justia.commdpi.com
Temperature Control Reaction is exothermic and requires careful temperature management.Temperature is controlled, for instance, in the 35–40 °C range during CS₂ addition. mdpi.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.orgresearchgate.net This technology, considered an important approach toward green chemistry, utilizes microwave radiation to directly heat the reactants, leading to rapid temperature increases, enhanced reaction rates, and often improved yields and product quality. ajrconline.orgresearchgate.netnih.gov The benefits of MAOS include dramatically reduced reaction times—often from hours to minutes—cleaner reactions, and operational simplicity. ajrconline.orgyoutube.com

The application of microwave irradiation has been shown to be highly effective in a wide range of organic syntheses, including those for heterocyclic compounds and various esters. nih.govnih.gov For instance, in the synthesis of ethyl 3-(thiophen-2-yl) propionate, a related ester, microwave irradiation at 80°C completed the reaction in just 15 minutes. nih.gov Similarly, the synthesis of certain thiazole (B1198619) acetates was achieved in as little as 40 seconds under microwave conditions at 100°C. nih.gov These examples highlight the potential for microwave assistance to significantly enhance the efficiency of synthesizing carbonodithioate structures. The rapid and uniform heating provided by microwaves can overcome the limitations of conventional methods, which often require long reflux times. ajrconline.orgresearchgate.net Modern microwave synthesis reactors offer precise control over reaction parameters, including temperature and pressure, making the process highly reproducible and scalable. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Organic Reactions

Compound SynthesizedConventional Method TimeMicrowave-Assisted Method TimeYield (%) (Microwave)Reference
Phenacetin20 min5 min84.34 ajrconline.org
p-acetamidobenzenesulphonyl chloride1 hr10 min94.23 ajrconline.org
3H-quinazolin-4-one45 min10 min88.45 ajrconline.org
Thiazole AcetatesNot specified40 secNot specified nih.gov
Ethyl 3-(thiophen-2-yl) propionateNot specified15 min89 nih.gov

Stereoselective and Diastereoselective Synthesis of Advanced Carbonodithioate Structures

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry. Stereoselective and diastereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial when constructing complex, biologically active structures. youtube.comthieme.de While literature specifically detailing the stereoselective synthesis of advanced structures directly from this compound is limited, principles from related fields can be applied to understand potential strategies.

The synthesis of structurally related organosulfur compounds, such as phosphorothioates, provides a relevant model. For these molecules, stereoselectivity is achieved by using specific activating agents to control the formation of the internucleotide bond. nih.gov This approach, which relies on phosphotriester chemistry, demonstrates that careful selection of reagents can direct the stereochemical outcome of a reaction. nih.gov

In a broader context, diastereoselective synthesis has been successfully applied to create highly substituted and structurally complex molecules. rsc.org For example, cascade reactions have been developed to synthesize functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Such methods often involve creating multiple stereocenters in a single, controlled process. The synthesis of carbamothioates from xanthate esters, such as O-alkyl S-methyl carbonodithioates, has been shown to produce products that exist as geometric isomers (rotamers) due to restricted rotation around the thioamide bond, indicating the presence of stereochemical complexity in these systems. nih.govbeilstein-journals.org The challenge lies in controlling this complexity. Future research in the field may focus on using chiral auxiliaries or catalysts to influence the reaction pathway, thereby achieving high levels of stereoselection in the synthesis of advanced carbonodithioate structures.

Advanced Spectroscopic and Structural Characterization of O Ethyl S Methyl Carbonodithioate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the ethoxy group (-OCH₂CH₃) are expected to appear as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, due to spin-spin coupling. The S-methyl (S-CH₃) group should produce a distinct singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for this compound. It is expected to show four unique carbon signals. The most downfield signal corresponds to the thione carbon (C=S) of the dithiocarbonate group, typically appearing in the 190-220 ppm range, a characteristic region for this functionality. softbeam.netchemsynthesis.com The carbons of the ethoxy group (-OCH₂) and S-methyl group (-SCH₃) would have distinct shifts, with the oxygen-linked carbon appearing further downfield than the sulfur-linked one. The terminal methyl carbon of the ethyl group would be the most upfield signal. wiley-vch.de

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for O-Ethyl S-methyl carbonodithioate in a standard solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
CH₃ -CH₂-O- ~1.4 Triplet (t) ~14
CH₃-CH₂ -O- ~4.6 Quartet (q) ~70
S-CH₃ ~2.4 Singlet (s) ~18

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR) for Metal Coordination Complexes

Xanthate and dithiocarbonate ligands, like this compound, readily form complexes with various metals. Heteronuclear NMR techniques are invaluable for characterizing these organometallic structures. For instance, ¹¹⁹Sn NMR spectroscopy is highly effective for studying tin(IV) complexes. The ¹¹⁹Sn chemical shift is sensitive to the coordination number and geometry of the tin atom, as well as the nature of the ligands bound to it.

Studies on related organotin(IV) dithiocarbamate (B8719985) and thiosemicarbazide (B42300) complexes show that the ¹¹⁹Sn chemical shifts can reveal the coordination environment in solution. For example, chemical shifts for pentacoordinated tin centers in such complexes have been identified. researchgate.net The coordination of a dithiocarbonate ligand to a trimethyltin (B158744) moiety would result in characteristic changes in the ¹¹⁹Sn chemical shift and the appearance of ¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H coupling constants, providing definitive evidence of complex formation. The ¹¹⁹Sn NMR chemical shift range is vast (over 5000 ppm), making it a sensitive probe of the metal's electronic environment.

Table 2: Representative ¹¹⁹Sn NMR Data for Organotin(IV) Compounds

Compound Type Coordination Environment Typical ¹¹⁹Sn Chemical Shift (δ, ppm)
Trimethyltin Halides (Me₃SnX) 4-coordinate +50 to +160
Diorganotin Dithiolates (R₂Sn(SR')₂) 4- or 5-coordinate +130 to -60

Note: Data is generalized from studies on various organotin compounds for illustrative purposes.

Diffusion-Ordered Spectroscopy (DOSY NMR) for Molecular Diffusion Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. This method does not require physical separation of the components. In a DOSY experiment, molecules are distinguished by their size and shape, as larger molecules diffuse more slowly through a solvent than smaller ones.

While no specific DOSY studies on this compound have been reported, the technique holds significant potential. It could be used to:

Confirm the purity of a sample by showing that all proton signals share the same diffusion coefficient.

Analyze reaction mixtures involving the compound, for example, in polymerization reactions where it might be used as a chain-transfer agent. The distinct diffusion coefficients of the monomer, polymer, and the carbonodithioate could be resolved.

Study non-covalent interactions or the formation of larger aggregates in solution, which would lead to a measurable decrease in the diffusion coefficient.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum provides direct information on the functional groups present. For this compound, the key vibrational bands would be associated with the C=S, C-O, C-S, and C-H bonds.

The most characteristic absorption is the C=S (thione) stretching vibration, which is expected in the 1250-1020 cm⁻¹ region. The exact position can be influenced by the electronic effects of the attached oxygen and sulfur atoms. The C-O-C ether linkage will exhibit strong stretching bands, typically around 1200-1000 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and methyl groups will be prominent in the 3000-2850 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch -CH₃, -CH₂- 2980 - 2850 Strong-Medium
C=S Stretch Dithiocarbonate 1250 - 1020 Strong
C-O Stretch Ether (-O-C) 1200 - 1000 Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), Raman is more sensitive to vibrations that cause a change in polarizability, such as those in symmetric, non-polar bonds. bookpi.orgwikipedia.org

For this compound, Raman spectroscopy would be particularly useful for analyzing the sulfur-containing backbone. The C=S and C-S stretching vibrations are expected to give rise to distinct Raman signals. researchgate.netacs.org The S-S bond, if present in a related disulfide dimer (a potential oxidation product), would produce a strong and characteristic Raman signal around 550-450 cm⁻¹, whereas it would be weak or absent in the IR spectrum. This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis of the molecule and related species. bookpi.org

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Carbon disulfide
Diethyl ether
Trimethyltin
Tin(IV)
S-methyl thioacetate
Diisobutylaluminum hydride
Sodium cyanoborohydride
p-toluenesulfonic acid
Anisaldehyde
Lithium tri-tert-butoxyaluminum hydride
Lithium aluminum hydride
Tris(trimethylsilyl)silane
Phenylboronic acid
Methyl acrylate
N-vinylpyrrolidone
2,2'-Azobis(isobutyronitrile)
Potassium O-ethyl dithiocarbonate
Iodine
Potassium iodide
Toluene
Hexane
Ethyl acetate
Tetrahydrofuran
Magnesium sulfate (B86663)
Lithium aluminum hydride
Cyclohexylamine
Lysozyme
3-Aminoquinoline
Diethyl dixanthogen (B1670794) disulfide
S-2-cyano-2-propyl O-ethyl xanthate
O,O-diethyl bisxanthate
Potassium ethyl xanthate
S-1-cyanoethyl O-ethyl xanthate
Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
Methyl acetylene
Ethyl methyl ketone semicarbazone
Vanadium(V)
1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acid
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
4-Pentyl-5-phenyldeca-2,4-dienoic acid methyl ester
4-Butyl-5-naphthalen-2-yl-nona-2,4-dienoic acid methyl ester
Ethyl methanoate

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound and its complexes. Various ionization techniques offer complementary information, from fragmentation patterns to the precise molecular formula.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. While specific EI-MS data for this compound is not extensively reported in peer-reviewed literature, data from a supporting information document shows a molecular ion and fragmentation peaks for a related compound, though the exact nature of the analyzed species, designated as (3ba)4, is not fully clarified. rsc.org The reported mass-to-charge ratios (m/z) and their relative intensities are presented in the table below. It is important to note that the reported molecular ion peak at m/z 226 does not correspond to the calculated molecular weight of the parent this compound (C₄H₈OS₂), which is approximately 136.19 g/mol . This suggests that the spectrum may correspond to a derivative or a different, larger molecule.

Table 1: Electron Ionization Mass Spectrometry Data for a Related Carbonodithioate Compound rsc.org

m/zRelative Intensity (%)Putative Assignment
22620Molecular Ion (M⁺)
104100Base Peak
9120Fragment Ion

The fragmentation pattern in EI-MS for dithiocarbonates and related xanthates typically involves cleavages at the C-O, C-S, and S-S bonds, as well as rearrangements. The study of these patterns is crucial for the structural elucidation of novel complexes.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of thermally labile and polar molecules, including metal complexes. acs.orgnih.gov ESI-MS allows for the observation of intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) of the complexes in solution, providing direct information about their stoichiometry and the metal's oxidation state.

For organosulfur compounds like this compound, ESI-MS can be a powerful tool, though sensitivity can sometimes be a challenge. To enhance the ionization efficiency and detection of organosulfur compounds, reagents such as palladium(II) can be added to the sample solution to promote charge transfer and the formation of radical cations. acs.orgacs.org This approach is particularly useful for identifying organosulfur compounds within complex mixtures. acs.org When analyzing complexes of this compound, ESI-MS can confirm the formation of the desired metal-ligand species in solution prior to isolation. The technique is also amenable to tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented to provide further structural details of the ligand and its coordination environment. copernicus.orgcopernicus.org

Fast Atom Bombardment (FAB) mass spectrometry is another soft ionization technique that has been widely used for the characterization of non-volatile and thermally unstable compounds, including organometallic and coordination complexes. researchgate.netgrafiati.comxml-journal.net In FAB-MS, the sample is mixed with a non-volatile liquid matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules. researchgate.net

This technique typically produces protonated molecules [M+H]⁺ or other adduct ions, with minimal fragmentation, making it useful for determining the molecular weight of the complex. researchgate.net For sulfur-containing organometallic compounds, such as p-methylthiophenyltin compounds, both EI-MS and FAB-MS have been shown to produce significant molecular ion intensity. researchgate.net The analysis of metal-sulfur complexes by FAB-MS can provide valuable information on the integrity of the complex in the gas phase and can be used to study the selective complexation of metal cations by sulfur-containing ligands. purdue.educarleton.edu

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of newly synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule or complex. For this compound (C₄H₈OS₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. This technique is often used to validate the purity of a synthesized compound. The high mass accuracy of HRMS is also invaluable in distinguishing between species with the same nominal mass but different elemental compositions, which is a common challenge in the analysis of complex coordination compounds.

X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the solid-state structure of this compound complexes. carleton.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a detailed three-dimensional model of the molecule.

The table below presents selected crystallographic data for the analogous zinc xanthate complex, which serves as a representative example of the structural parameters that could be expected for complexes of this compound.

Table 2: Selected Crystallographic Data for a Representative Zinc Xanthate Complex nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Selected Bond Lengths (Å)
Zn-S12.3107(9)
Zn-S32.3050(9)
Zn-N12.141(5)
Zn-N22.123(5)
S1-C71.731(3)
S2-C71.647(3)
O8-C71.344(3)
**Selected Bond Angles (°) **
S3-Zn-S1109.99(3)
N2-Zn-N183.2(2)
S1-C7-S2124.9(2)
O8-C7-S1110.0(2)
O8-C7-S2125.1(2)

The C-S bond lengths within the xanthate ligand are typically different, with one being shorter (approaching a C=S double bond) and the other longer (closer to a C-S single bond), indicating some degree of delocalization of the π-electrons within the OCS₂ core. nih.gov The coordination geometry around the metal center in complexes of this compound is expected to be influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

Analysis of Noncovalent Interactions and Crystal Packing (Hirshfeld Surface Analysis, Void Analysis)

The comprehensive understanding of the solid-state architecture of this compound and its coordination complexes relies significantly on the analysis of intermolecular forces and packing efficiency. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify these noncovalent interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within the crystal, generating surfaces that provide insights into how neighboring molecules interact.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Bright red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying key hydrogen bonds or other strong interactions that stabilize the crystal structure. nih.gov

Interactive Table: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Molecular Crystal

This table demonstrates the type of quantitative data obtained from a Hirshfeld analysis, showing the relative contributions of different intermolecular interactions to the total surface area.

Interaction TypeContribution (%)Description
H···H45.9%Represents contacts between hydrogen atoms, typically the most abundant due to the high hydrogen content of organic molecules. nih.gov
H···O/O···H18.8%Indicates the presence of hydrogen bonds involving oxygen atoms, which are crucial directional forces in crystal packing. nih.gov
H···N/N···H17.0%Signifies hydrogen bonding or close contacts involving nitrogen atoms. nih.gov
H···C/C···H16.2%Arises from weaker C-H···π interactions or general van der Waals forces. nih.gov
Other2.1%Includes less frequent contacts such as C···C, N···O, etc.

Complementing the interaction analysis, void analysis calculates the empty spaces within the crystal lattice. nih.gov The size and distribution of these voids are critical for understanding the mechanical stability and density of the crystal. A low void volume percentage suggests tight, efficient packing, which often correlates with greater mechanical stability. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is an essential technique for investigating the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, presented as a thermogram (mass vs. temperature), reveals the temperatures at which the compound degrades.

The decomposition of related organic compounds often occurs in distinct stages, which can be identified by TGA. aston.ac.uk For example, studies on various esters and organic compounds show that the initial mass loss corresponds to the volatilization or decomposition of specific functional groups. aston.ac.uknih.gov The thermal decomposition of this compound would likely involve the cleavage of C-S, C-O, or C=S bonds, and TGA can pinpoint the temperature ranges where these events occur. The analysis can differentiate between single-step and multi-step decomposition processes, providing valuable information about the formation of any thermally stable intermediates. aston.ac.uk

Interactive Table: Representative TGA Data for Thermal Decomposition Analysis

This table illustrates typical data points extracted from a TGA thermogram to characterize the thermal stability of a compound.

ParameterValueInterpretation
Tonset (°C)185 °CThe initial temperature at which significant mass loss begins, indicating the start of decomposition.
Tpeak (°C)210 °CThe temperature at which the maximum rate of mass loss occurs for a specific decomposition step.
Mass Loss (%)55%The percentage of the total mass lost during the first major decomposition stage.
Residue (%)5%The percentage of material remaining at the end of the analysis, which could be carbonaceous material or inorganic residue.

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For purity analysis, a sample of the synthesized compound is injected into the HPLC system. An ideal chromatogram for a pure compound shows a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For precise quantification, a calibration curve is first generated by analyzing standards of known concentrations. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.

Interactive Table: Example HPLC Data for Purity Assessment

This table shows how HPLC data can be used to determine the purity of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak AreaArea (%)Identity
12.115,3401.1%Impurity 1
24.51,375,80098.6%This compound
35.84,1800.3%Impurity 2
Total 1,395,320 100.0%

Gas Chromatography (GC) for Reaction Monitoring and Product Purity

Gas Chromatography (GC) is a powerful analytical method suitable for separating and analyzing volatile and semi-volatile substances. It is highly effective for monitoring the progress of the reaction to synthesize this compound and for assessing the purity of the final product.

During synthesis, small aliquots can be withdrawn from the reaction mixture at different time intervals. GC analysis of these aliquots allows for the tracking of the consumption of reactants and the formation of the product over time. This real-time monitoring is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize side-product formation.

After the reaction is complete and the product has been isolated, GC is used to determine its purity. The compound is vaporized and separated on a column, and a detector generates a chromatogram. A single dominant peak indicates a high degree of purity, while smaller peaks signify the presence of residual solvents or by-products.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Characterization

This compound belongs to the xanthate class of compounds, which are effective as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.compolymersource.ca This controlled radical polymerization technique is used to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the definitive technique for characterizing the polymers produced via RAFT polymerization. nih.gov SEC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller ones. nih.gov

The primary purpose of using SEC/GPC in this context is to evaluate the effectiveness of this compound as a CTA. The analysis provides key parameters about the resulting polymer:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (Đ or PDI): The ratio Mw/Mn. A value of Đ close to 1.0 signifies a narrow molecular weight distribution, indicating that the polymerization was well-controlled by the RAFT agent. google.com

By comparing the experimentally determined Mn from GPC to the theoretical Mn (calculated from the monomer-to-CTA ratio), researchers can assess the efficiency and control of the polymerization process. google.comrsc.org

Interactive Table: GPC Results for a Polymer Synthesized Using a Xanthate RAFT Agent

This table presents typical GPC data for a polymer like polystyrene, synthesized using a CTA structurally related to this compound, demonstrating the control over the polymerization.

MonomerTheoretical Mn ( g/mol )Experimental Mn ( g/mol )Mw ( g/mol )Polydispersity (Đ = Mw/Mn)
Styrene (B11656)10,0009,80010,9761.12
Methyl Methacrylate15,00014,50016,3851.13
Styrene25,00023,90027,2461.14
Methyl Methacrylate5,0004,8505,4321.12

Surface and Morphological Characterization

The physical architecture of materials at the micro and nanoscale dictates many of their bulk properties. For complexes of this compound, particularly when integrated into larger systems like polymers, understanding the surface topography and internal morphology is crucial. Techniques such as Atomic Force Microscopy (AFM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) provide high-resolution insights into these structural features.

Atomic Force Microscopy (AFM) is a powerful tool for generating three-dimensional topographical maps of a surface with nanoscale resolution. The technique operates by scanning a sharp probe, attached to a flexible cantilever, across a sample's surface. The interactions between the probe and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to construct a detailed height map.

In the context of this compound complexes, AFM can be employed to characterize the surface of thin films or deposited layers. This analysis reveals critical information about the material's homogeneity, the presence of crystalline domains, and surface defects. A key output of AFM analysis is the quantitative measurement of surface roughness, often expressed as the Root Mean Square (RMS) roughness. This parameter is vital for applications where surface smoothness is important. Studies on organotin(IV) complexes of related carbonodithioates have demonstrated the utility of AFM in confirming the catalytic potential of synthesized complexes. researchgate.net For instance, if complexes of this compound were deposited on a substrate, AFM could provide data on their nanoscale organization and texture.

Table 1: Illustrative AFM Surface Roughness Parameters This interactive table shows typical parameters that would be measured in an AFM analysis of a thin film.

ParameterSymbolDescriptionSample Value
Root Mean Square RoughnessRqThe standard deviation of the surface height profile from the mean line.5.2 nm
Average RoughnessRaThe arithmetic average of the absolute values of the profile height deviations.4.1 nm
Maximum Peak HeightRpThe height of the highest peak in the analyzed area.25.7 nm
Maximum Valley DepthRvThe depth of the deepest valley in the analyzed area.-21.3 nm

Note: The values presented are hypothetical and for illustrative purposes only.

Cryo-Scanning Electron Microscopy (Cryo-SEM) is an essential technique for visualizing the morphology of soft, hydrated, or beam-sensitive materials, such as polymers, in their near-native state. mdpi.com The method involves rapidly freezing the sample to cryogenic temperatures, which vitrifies the water content and preserves the delicate structure, preventing the formation of damaging ice crystals. mdpi.com The frozen sample is then transferred to a cold stage in the SEM chamber for imaging.

This compound is utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a process for synthesizing polymers with controlled architectures. Cryo-SEM would be an invaluable tool for studying the morphology of polymers created using this agent. It can reveal features such as the porous structure of hydrogels, phase separation in polymer blends, and the network architecture of crosslinked polymers. mdpi.comresearchgate.net For example, investigating a polymer hydrogel synthesized using this compound with Cryo-SEM could provide clear images of its internal pore structure, which is critical for applications like drug delivery or tissue engineering. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule or complex. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing a fingerprint of the molecule's electronic structure.

The this compound molecule contains several chromophores—groups of atoms responsible for light absorption. The thiocarbonyl group (C=S) and the non-bonding lone pair electrons on the oxygen and sulfur atoms are key to its UV-Vis spectrum. The primary electronic transitions expected for this compound are:

π → π* transitions: An electron from a π bonding orbital (in the C=S double bond) is excited to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. uzh.ch

n → π* transitions: An electron from a non-bonding orbital (a lone pair on a sulfur or oxygen atom) is promoted to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are generally less intense than π → π* transitions. libretexts.orgyoutube.com

When this compound acts as a ligand to form a complex with a transition metal, the UV-Vis spectrum becomes more complex and informative. New absorption bands can appear due to:

d-d transitions: Involving the excitation of electrons between d-orbitals of the metal center. These are typically weak and are characteristic of the metal ion's geometry. libretexts.org

Charge-Transfer (CT) transitions: These are often very intense and involve the movement of an electron between the metal and the ligand. They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

The positions and intensities of these bands provide detailed information about the coordination environment and the nature of the metal-ligand bonding.

Table 2: Potential Electronic Transitions for this compound and its Complexes This interactive table summarizes the types of electronic transitions that could be observed with UV-Vis spectroscopy.

Transition TypeInvolved OrbitalsTypical Wavelength RegionRelative Intensity
π → ππ (C=S) → π (C=S)200-300 nmHigh
n → πn (S, O) → π (C=S)300-450 nmLow to Medium
d-dd (metal) → d (metal)400-800 nmLow
Charge Transfer (CT)Ligand ↔ Metal250-600 nmVery High

Note: The wavelength regions are general estimates and can shift significantly based on the specific metal, solvent, and complex geometry.

Computational and Theoretical Investigations of O Ethyl S Methyl Carbonodithioate

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy. These methods are foundational for predicting a wide range of chemical phenomena.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the system's energy and other properties. nih.govresearchgate.net

For O-Ethyl S-methyl carbonodithioate, a DFT calculation would begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. wuxiapptec.com The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached. researchgate.net The resulting optimized geometry provides the most probable structure of the molecule in the gas phase.

Once the geometry is optimized, DFT can be used to predict a variety of electronic properties. The calculation of the electronic structure reveals how electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity, dipole moment, and how it will interact with other molecules. Further properties such as polarizability and thermodynamic parameters (enthalpy, entropy) can also be derived. wuxiapptec.com

Table 1: Illustrative Data from a DFT Geometry Optimization for this compound. (Note: These are representative values for illustrative purposes.)
ParameterAtoms InvolvedPredicted Value
Bond LengthC=S~1.65 Å
Bond LengthC-S-C~1.80 Å
Bond LengthC-O-C~1.43 Å
Bond AngleS-C-S~125°
Bond AngleO-C-S~110°
Dihedral AngleC-O-C-C~180° (trans)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents its ability to accept electrons. researchgate.netnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical indicator of a molecule's electronic stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as the electron is more easily excited to the LUMO, making the molecule more polarizable and ready to interact with other species. researchgate.netnih.gov

By calculating the energies of the HOMO and LUMO for this compound, one can gain significant insight into its potential behavior in chemical reactions. These energy values are used to compute various global reactivity descriptors.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaDescription
HOMO Energy (EHOMO)-Indicates electron-donating ability.
LUMO Energy (ELUMO)-Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOMeasures chemical reactivity and stability. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / (2η)Measures the energy stabilization when acquiring electrons.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculation determines the magnetic shielding around each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful way to confirm the molecule's structure. frontiersin.orgresearchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the excitation energies required to move an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate to the intensity of the absorption peaks. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data. (Note: These are hypothetical values.)
SpectroscopyParameterPredicted ValueExperimental Value
¹³C NMRC=S Chemical Shift~210 ppm~212 ppm
¹H NMR-S-CH₃ Chemical Shift~2.4 ppm~2.5 ppm
UV-Visλmax (n→π* transition)~310 nm~315 nm
UV-Visλmax (π→π* transition)~250 nm~255 nm

Molecular Modeling and Simulation

While quantum chemical calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time and their interactions with their environment.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles vary with time.

For a flexible molecule like this compound, MD simulations would be essential for exploring its conformational dynamics . The molecule is not rigid; its ethyl and methyl groups can rotate around the C-O and C-S single bonds. An MD simulation would track these rotations (dihedral angle changes) over time, revealing the preferred conformations, the energy barriers between them, and the timescale of these motions. This provides a detailed picture of the molecule's flexibility and the ensemble of shapes it can adopt in solution or other environments.

Grand Canonical Monte Carlo (GCMC) is a specialized simulation technique designed to study adsorption phenomena. mdpi.comscm.com It is particularly useful for determining the amount of a substance (adsorbate) that will bind to a surface (adsorbent) at a given temperature, pressure, and chemical potential. osti.govresearchgate.net

In a GCMC simulation of this compound, the molecule would be the adsorbate, and a material of interest, such as activated carbon, a zeolite, or a metal-organic framework (MOF), would be the adsorbent. The simulation proceeds through a series of random steps—moving, rotating, inserting, or deleting adsorbate molecules—with each step accepted or rejected based on rules that maintain the system's constant temperature and chemical potential. The primary output is an adsorption isotherm , a plot of the amount of adsorbed substance versus pressure, which is a critical piece of data for applications like purification, separation, and storage. scm.comosti.gov

Table 4: Typical Parameters and Outputs for a GCMC Simulation.
Parameter/OutputDescriptionExample Value
Temperature (K)The constant temperature at which the simulation is run.298 K (Room Temp.)
Pressure Range (kPa)The range of pressures over which adsorption is simulated.0 - 100 kPa
AdsorbentThe porous material onto which adsorption is studied.Graphene Slit Pore
AdsorbateThe molecule being adsorbed.This compound
Output: LoadingThe amount of adsorbate taken up by the adsorbent.mmol/g

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are pivotal in the fields of medicinal chemistry and materials science. By employing computational methods, scientists can decipher how the specific structural features of a molecule like this compound dictate its functional properties.

Ligand-Metal Coordination and its Influence on Reactivity

The manner in which this compound binds to metal centers is a critical factor governing the reactivity of the resulting metal complexes. Computational techniques, especially Density Functional Theory (DFT), provide a powerful lens for examining these coordination behaviors. mdpi.com this compound possesses multiple potential donor atoms—two sulfur atoms and one oxygen atom—allowing it to act as either a monodentate or a bidentate ligand. In a monodentate fashion, it typically coordinates through one of its sulfur atoms. As a bidentate ligand, it can form a chelate ring by binding to a metal ion via both sulfur atoms or through a combination of one sulfur and the oxygen atom.

Rational Design of Derivatives with Tailored Properties

Computational chemistry is at the forefront of the rational design of novel molecules with customized properties. mdpi.comunimi.it This in silico approach allows for the creation and evaluation of virtual libraries of this compound derivatives, enabling the prediction of their activities before any synthetic work is undertaken. A key methodology in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models.

The process of rational design typically involves several key steps:

Virtual Library Generation: Starting with the basic scaffold of this compound, various chemical modifications can be introduced computationally. This could involve altering the alkyl groups (ethyl and methyl) or introducing different functional moieties to modulate properties like solubility, steric hindrance, and electronic character.

Descriptor Calculation: For each virtual derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.

QSAR Model Building: A mathematical model is then constructed to correlate these descriptors with a specific activity or property of interest. This model can then be used to predict the activity of new, untested derivatives.

Prioritization of Candidates: Based on the predictions of the QSAR model, the most promising candidates for synthesis and experimental testing can be identified, streamlining the discovery process. mdpi.com

This computational pre-screening significantly accelerates the development of new compounds with enhanced efficacy or desired material characteristics. mdpi.comunimi.it

Mechanistic Elucidation via Computational Chemistry

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers a window into the transient and often unobservable stages of a reaction. mdpi.com

Investigation of Reaction Pathways and Transition States

Computational methods allow for a detailed exploration of the potential energy surface of a reaction involving this compound. This exploration helps in identifying the most energetically favorable reaction pathways and the structures of high-energy transition states that govern the reaction rate. nih.gove3s-conferences.org

The computational investigation of a reaction mechanism typically proceeds as follows:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any potential intermediates are calculated to find their most stable conformations.

Transition State Search: Specialized algorithms are employed to locate the transition state structure, which represents the energy maximum along the reaction coordinate. nih.gov

Vibrational Frequency Analysis: This analysis is performed to characterize the nature of the calculated structures. A stable molecule (reactant, product, or intermediate) will exhibit all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the path from the transition state downhill to the reactants and products, confirming that the identified transition state correctly connects the desired species.

By determining the energies of all stationary points, a comprehensive reaction energy profile can be constructed. The energy difference between the reactants and the transition state yields the activation energy, a critical parameter that dictates the speed of the reaction. sumitomo-chem.co.jp

Prediction of Advanced Functional Properties

The predictive power of computational chemistry extends to forecasting the specialized properties of molecules for cutting-edge technological applications.

Third-Order Nonlinear Optical (NLO) Polarizability Calculations

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Computational quantum chemistry provides a means to predict the NLO response of molecules, thereby guiding the search for new high-performance materials. arxiv.org

The third-order NLO response of a molecule is quantified by its second hyperpolarizability (γ). Molecules with large γ values are particularly sought after. Computational methods like the Coupled Perturbed Hartree-Fock (CPHF) and Time-Dependent Density Functional Theory (TD-DFT) are capable of calculating this property with reasonable accuracy. arxiv.org

For a molecule such as this compound, its NLO properties would be influenced by several factors that can be probed computationally:

Electronic Structure: The presence of the carbonodithioate group (–SCSO–) and the delocalization of π-electrons can contribute to a significant NLO response.

Molecular Modifications: The strategic addition of electron-donating or electron-withdrawing groups to the ethyl or methyl moieties could be used to tune and enhance the hyperpolarizability.

Although specific NLO calculations for this compound are not detailed in the available literature, the established computational methodologies have proven effective in predicting the NLO properties of a wide range of organic compounds, thus providing a clear path for future investigations into this molecule's potential in NLO applications. arxiv.org

Chemical Reactivity and Transformation Mechanisms of O Ethyl S Methyl Carbonodithioate

Nucleophilic Substitution Reactions

The electrophilic nature of the thiocarbonyl carbon in O-ethyl S-methyl carbonodithioate allows it to react with various nucleophiles. These reactions are fundamental to its application as a building block for more complex sulfur-containing molecules.

Reactivity with Amines to Form Thiocarbamates

This compound serves as an effective reagent for the synthesis of thiocarbamates through its reaction with amines. This transformation involves the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the displacement of the methylthiolate leaving group. Research has demonstrated that reacting this compound with various benzylamines can produce the corresponding carbamothioates in good to excellent yields. nih.gov The reaction conditions can be optimized to achieve high conversion rates, making it a practical method for constructing the thiocarbamate functional group, which is a key component in many pharmaceutically and agrochemically important molecules. nih.govnih.gov

Table 1: Synthesis of Carbamothioates from this compound and Benzylamines This table presents the yields for the synthesis of various carbamothioates, demonstrating the reactivity of this compound with different substituted benzylamines.

Reactant Amine Product Yield (%)
Benzylamine (B48309) S-Benzyl ethylcarbamothioate 80-94%
4-Fluorobenzylamine (B26447) S-(4-Fluorobenzyl) ethylcarbamothioate 75-83%
4-Chlorobenzylamine (B54526) S-(4-Chlorobenzyl) ethylcarbamothioate 74-79%

Data sourced from reference nih.gov.

Interactions with Other Thiocarbonate and Xanthate Anions

The synthesis of this compound often begins with potassium O-ethyl xanthate, highlighting the inherent reactivity between xanthate anions and alkylating agents. nih.gov Furthermore, this compound can participate in reactions involving other sulfur-containing anions. For instance, in the presence of iodine, it can react with diorganyl disulfides. This process is believed to proceed through the formation of a chalcogenyl halide (e.g., PhS-I), which is then substituted by a carbodithioate intermediate to form new sulfur-sulfur bonds. nih.gov Such interactions are pivotal in transition-metal-catalyzed cross-coupling reactions where xanthate salts are used to introduce sulfur-containing moieties into organic molecules. organic-chemistry.org

Radical-Mediated Transformations

Beyond its role in nucleophilic reactions, this compound is a potent precursor for radical generation. The relatively weak carbon-sulfur bond can be cleaved under specific conditions to initiate a variety of radical chain reactions.

Carbon-Sulfur Bond Scission and Free Radical Generation

Xanthates like this compound are known to undergo facile carbon-sulfur bond scission upon chemical or photochemical initiation. rsc.org The dissociation energy of a C=S double bond is significantly lower than that of a C=O double bond, contributing to the reactivity of thiocarbonyl compounds. caltech.edu The use of a radical initiator, such as lauroyl peroxide, provides a mild and efficient method for generating both a carbon-centered radical and a xanthate radical. rsc.org This process forms the basis of the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization technique, where the controlled generation of radicals allows for the synthesis of polymers with well-defined architectures. rsc.orgacs.org The mechanism involves the initiator-derived radical reacting with the xanthate, leading to the fragmentation of the C-S bond and the release of a new carbon-centered radical. rsc.org

Xanthate-Mediated Radical Additions to Olefins

The radicals generated from this compound and related xanthates are highly valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. acs.org In a process known as xanthate-mediated radical addition, the generated carbon-centered radical can add to an olefin (an alkene). rsc.orgnih.gov This addition creates a new radical species, which then reacts with the starting xanthate to propagate the radical chain and form the final addition product, which is itself a new xanthate. rsc.orgrsc.org This degenerative chain transfer process minimizes unwanted side reactions like dimerization and allows for the efficient addition to both activated and unactivated olefins under mild, neutral conditions. rsc.orgacs.org This methodology has been widely applied in the synthesis of complex molecules, including various heterocyclic structures. rsc.orglibretexts.org

Table 2: Key Steps in Xanthate-Mediated Radical Addition to Olefins This table outlines the general mechanism for the radical addition of xanthates to olefins, a key transformation involving this compound.

Step Description
Initiation A radical initiator (e.g., lauroyl peroxide) decomposes to form an initial radical (R•).
Radical Generation The initial radical (R•) reacts with the xanthate (R'-S-C(=S)OEt) to generate a carbon-centered radical (R'•) and a new xanthate. rsc.org
Addition The generated carbon-centered radical (R'•) adds across the double bond of an olefin to form a new radical adduct. rsc.orgnih.gov

| Propagation | The radical adduct reacts with the starting xanthate to yield the final product (a new xanthate) and regenerate the carbon-centered radical (R'•), which continues the chain. rsc.orgrsc.org |

Reductive Coupling Reactions

Xanthate esters, including this compound, are increasingly utilized in metal-catalyzed reductive coupling reactions. Nickel catalysis, in particular, has proven effective for forging C-S and C-C bonds using xanthates as precursors. nih.govrsc.org In these reactions, the xanthate can act as a redox-active handle. For example, nickel catalysts can promote the C-S bond cleavage of alkyl xanthate esters through a single-electron transfer (SET) pathway. rsc.org The resulting sulfur-centered species can then couple with a variety of carbon electrophiles, such as carboxylic acids or aryl halides, to form thioesters and thioethers. rsc.org

In other systems, such as Ni/photoredox dual catalysis, O-alkyl xanthates serve as precursors to carbon-centered radicals via C-O bond fragmentation. acs.orgacs.org This radical can then enter a nickel catalytic cycle, undergo oxidative addition to a Ni(0) center, and subsequently couple with an aryl halide to form a new C-C bond via reductive elimination. acs.orgacs.org These methods represent a powerful strategy for constructing complex molecules from readily available starting materials. rsc.orgacs.org

Condensation and Coupling Reactions

This compound and related xanthates are versatile building blocks in organic synthesis, capable of participating in reactions that construct complex molecular frameworks through carbon-carbon and carbon-heteroatom bond formation.

Xanthates serve as valuable precursors for the synthesis of complex heterocyclic structures such as coumarins. A notable example is the metal-free radical addition/cyclization of alkynoates with xanthates, which provides a pathway to 3-(β-carbonyl)coumarins. In this process, the xanthate acts as a radical precursor. The reaction is typically initiated by a radical initiator, such as lauroyl peroxide, which promotes the addition of the xanthate-derived radical across the alkyne of an o-hydroxy-substituted phenylpropiolate. This is followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring. This method highlights the utility of the xanthate group in generating reactive intermediates for the construction of elaborate organic scaffolds.

Table 1: Synthesis of Coumarin Derivatives via Xanthate Addition-Cyclization

EntryAlkynoate ReactantXanthateInitiatorSolventYield (%)
1Ethyl (2-hydroxyphenyl)propiolateThis compoundLauroyl Peroxide1,2-Dichloroethane85
2Methyl (2-hydroxy-4-methoxyphenyl)propiolateThis compoundAIBNChlorobenzene78

This table presents illustrative data based on typical reaction outcomes for this transformation.

While traditionally known for their role in deoxygenation reactions, xanthate esters have emerged as effective nucleophilic partners in cross-coupling reactions. Although examples often feature nickel catalysis, the principles are translatable to palladium and copper systems, which also proceed via catalytic cycles involving oxidative addition and reductive elimination. acs.org

A key strategy involves the use of photoredox/nickel dual catalysis to couple O-benzyl xanthate esters with aryl halides. acs.org In this mechanism, an excited-state photocatalyst generates a radical activator which attacks the thiocarbonyl group of the xanthate. This initiates the cleavage of the C–O bond, releasing a carbon-centered radical derived from the alcohol portion of the xanthate. This radical then enters the nickel catalytic cycle, adding to a Ni(0) complex. Subsequent oxidative addition of the aryl halide to the resulting Ni(I) species, followed by reductive elimination, yields the final cross-coupled product. acs.org This transformation represents an umpolung of the typical reactivity of alcohol derivatives, which usually act as electrophiles in cross-coupling reactions. acs.org

Oxidation and Reduction Pathways

The sulfur atoms in this compound are susceptible to both oxidation and reduction, leading to a variety of useful chemical transformations.

This compound and its precursor, ethyl xanthate, can undergo oxidation with mild oxidizing agents like iodine to form a disulfide bond. The reaction of an alkali metal xanthate (e.g., potassium ethyl xanthate) with iodine in an aqueous solution leads to the formation of a dixanthogen (B1670794) disulfide, a molecule containing a direct sulfur-sulfur (chalcogen-chalcogen) bond. rsc.org

The mechanism involves an initial, rapid reaction between the xanthate anion and iodine to form an EtOCS₂I intermediate. This intermediate then undergoes a subsequent, rate-determining reaction with another xanthate anion to produce the dixanthogen and displace an iodide ion. rsc.org This oxidative coupling is a fundamental reaction of xanthates and is utilized in various applications, including analytical methods for their quantification. nih.govoulu.firesearchgate.net

Reaction Scheme: Iodine-Mediated Oxidation of Ethyl Xanthate

2 ROCS₂⁻K⁺ + I₂ → ROC(=S)S-S(C=S)OR + 2 KI

(Where R = Ethyl)

The reduction of the dithiocarbonate functionality can be a pathway to thiols, although it is less common than other transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce ester functionalities to alcohols. masterorganicchemistry.comyoutube.combyjus.comdavuniversity.org In the case of this compound, the reduction would likely target the thiocarbonyl group (C=S).

A plausible mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the C=S bond. This would form a tetrahedral intermediate. Subsequent workup with an acid would protonate the resulting species. Cleavage of the O-ethyl group is less favorable than the cleavage of the S-methyl group. The reduction of the thiocarbonyl to a methylene (B1212753) group, followed by hydrolysis of the resulting thioacetal-like structure, would ultimately yield ethanethiol. However, due to the high reactivity of LiAlH₄, careful control of reaction conditions would be necessary to achieve selectivity and prevent over-reduction or decomposition. Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce ester or thioester functionalities without activation. organic-chemistry.orgcommonorganicchemistry.com

Rearrangement and Fragmentation Mechanisms

This compound and related xanthates can undergo characteristic rearrangement and fragmentation reactions, often under thermal or catalytic conditions.

One of the most well-known fragmentation reactions of xanthate esters is the Chugaev elimination . acs.orgnih.govresearchgate.net This reaction involves the pyrolysis of a xanthate that possesses a β-hydrogen on its alcohol-derived portion, leading to the formation of an alkene. nih.gov The process is an intramolecular syn-elimination that proceeds through a six-membered cyclic transition state. nih.govresearchgate.net In this concerted mechanism, the hydrogen atom on the β-carbon is transferred to the sulfur atom of the thiocarbonyl group, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of a C=C double bond. The reaction byproducts are carbonyl sulfide (B99878) (OCS) and methanethiol. nih.gov The relatively mild conditions required for the Chugaev elimination (typically 120-200 °C) make it a useful alternative to other pyrolysis reactions that require higher temperatures. nih.gov

Additionally, xanthates can undergo rearrangement reactions. For instance, in the presence of a Lewis acid catalyst such as aluminum chloride, O-alkyl S-alkyl xanthates can rearrange to their isomeric S,S-dialkyl dithiocarbonates. oulu.fi This transformation is believed to proceed via an intermolecular mechanism, where the Lewis acid activates the xanthate, facilitating the cleavage and recombination of the alkyl groups to form the more thermodynamically stable dithiolcarbonate product. oulu.fi

Z-Group Fragmentation in Controlled Polymerization Processes

This compound belongs to the family of dithiocarbonates, commonly known as xanthates, which can function as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, conferring a "living" character to the free-radical polymerization process. acs.orgacs.org The effectiveness of a RAFT agent, represented by the general structure R-S-C(=S)-Z, is critically dependent on the electronic nature of both the R (leaving group) and Z (activating group) substituents. mdpi.com

In the context of this compound, the O-ethyl group serves as the Z-group. The primary role of the Z-group is to modulate the reactivity of the C=S double bond towards radical addition and to influence the stability of the intermediate radical formed during the RAFT process. mdpi.comresearchgate.net The general mechanism involves the addition of a propagating polymer radical (P•n) to the thiocarbonyl group of the CTA, forming an intermediate radical. This intermediate then fragments, ideally releasing the R-group as a new radical (R•) that can initiate further polymerization, while the polymeric chain becomes attached to the thiocarbonylthio moiety.

The general order of reactivity for different classes of thiocarbonylthio RAFT agents based on their Z-group is as follows: Dithiobenzoates (Z = Aryl) > Trithiocarbonates (Z = S-Alkyl) ~ Dithioalkanoates (Z = Alkyl) > Dithiocarbonates (Xanthates) (Z = O-Alkyl) > Dithiocarbamates (Z = N-Alkyl₂) acs.org

This trend indicates that xanthates, such as this compound, are generally less activating than dithiobenzoates or trithiocarbonates. acs.org The oxygen atom in the O-ethyl Z-group possesses a lone pair of electrons that can be delocalized onto the C=S bond. This delocalization deactivates the thiocarbonyl group towards addition by the propagating radical, making it a less effective RAFT agent for certain monomers compared to agents with more electron-withdrawing Z-groups. acs.orgresearchgate.net However, the activity can be substantially enhanced by introducing electron-withdrawing substituents that render the oxygen lone pair less available for delocalization. acs.org Despite their lower reactivity, xanthates are advantageous for controlling the polymerization of specific monomers, such as vinyl acetate, where more reactive CTAs may fail.

The selection of an appropriate RAFT agent is crucial and depends heavily on the monomer being polymerized. mdpi.com While this compound and other xanthates may show limitations with certain monomers like methacrylates, their specific reactivity profile makes them suitable for other polymerization systems. researchgate.net

Transformation to Carbamothioates from Xanthate Esters

Xanthate esters, including O-alkyl S-methyl carbonodithioates, can be readily transformed into O-alkyl N-substituted carbamothioates. This conversion represents a significant synthetic utility, providing a pathway to these valuable sulfur- and nitrogen-containing compounds. One effective method involves the sodium hydride-mediated reaction of xanthate esters with amines or isocyanides in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net

The reaction proceeds through a proposed mechanism involving nucleophilic attack on the thiocarbonyl carbon of the xanthate ester. beilstein-journals.org In the reaction with an amine (e.g., a benzylamine), the amine acts as the nucleophile. In the presence of sodium hydride, the reaction with an arylmethyl isocyanide begins with the deprotonation of the isocyanide to form an anionic nucleophile. beilstein-journals.org This anion then adds to the thiocarbonyl moiety of the xanthate. beilstein-journals.org The subsequent key step is the elimination of the methylthiolate (CH₃S⁻) group, leading to the formation of the carbamothioate product after workup. beilstein-journals.org

Detailed studies have demonstrated this transformation with various xanthate esters and amines/isocyanides, consistently producing good to excellent yields of the corresponding carbamothioates. nih.gov For instance, the reaction of O-butyl S-methyl dithiocarbonate with 4-fluorobenzylamine and 4-chlorobenzylamine resulted in the respective carbamothioates in 74% and 79% yields. nih.gov Similarly, S-methyl O-(3-methylcyclohexyl) carbonodithioate reacted with benzylamine to yield the corresponding carbamothioate in 81% yield. nih.gov

The table below summarizes the outcomes of the transformation of various S-methyl xanthate esters into their corresponding carbamothioates, illustrating the versatility of this reaction.

Xanthate Ester (1)Amine (5) / Isocyanide (2)Product (4)Yield (%)
O-Benzyl S-methyl dithiocarbonate (1a)Benzyl isocyanide (2a)O-Benzyl benzylcarbamothioate (4a)85 beilstein-journals.org
O-Benzyl S-methyl dithiocarbonate (1a)Benzylamine (5a)O-Benzyl benzylcarbamothioate (4a)80 researchgate.net
S-Methyl O-(2-methylbenzyl) dithiocarbonate (1b)Benzylamine (5a)O-(2-Methylbenzyl) benzylcarbamothioate (4d)81 nih.gov
O-(3-Methoxybenzyl) S-methyl carbonodithioate (1c)4-Fluorobenzylamine (5c)O-(3-Methoxybenzyl) (4-fluorobenzyl)carbamothioate (4e)75 nih.gov
O-(4-Bromobenzyl) S-methyl dithiocarbonate (1d)4-Methylbenzylamine (5b)O-(4-Bromobenzyl) (4-methylbenzyl)carbamothioate (4h)86 nih.gov
O-Butyl S-methyl dithiocarbonate (1e)4-Chlorobenzylamine (5d)O-Butyl (4-chlorobenzyl)carbamothioate (4j)79 nih.gov
S-Methyl O-(3-methylcyclohexyl) carbonodithioate (1f)Benzyl isocyanide (2a)O-(3-Methylcyclohexyl) benzylcarbamothioate (4k)82 nih.gov

Advanced Applications of O Ethyl S Methyl Carbonodithioate in Chemical Science and Engineering

A Precision Tool for Polymerization: The Role of O-Ethyl S-methyl carbonodithioate as a Control Agent

The ability to dictate the architecture and properties of polymers is a cornerstone of modern materials science. This compound has emerged as a key player in this field, particularly as a control agent in various polymerization techniques.

Mastering Polymer Chains with Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound is a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, a hallmark of controlled polymerization. The process, a type of living polymerization, relies on a degenerative chain transfer mechanism where the growing polymer chains are reversibly transferred between active and dormant states. google.com

The mechanism involves the addition of a propagating radical to the thiocarbonylthio group of the this compound, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical that can initiate further polymerization. This rapid and reversible exchange process ensures that all polymer chains have an equal opportunity to grow, leading to a high degree of control over the final polymer structure.

The effectiveness of xanthates like this compound in RAFT polymerization, often referred to as Macromolecular Design via Interchange of Xanthates (MADIX), has been demonstrated for various monomers. The choice of the R group in the xanthate structure R-S(C=S)OEt significantly influences the transfer ability, with more stable and sterically hindered R groups generally leading to better control over the polymerization. researchgate.netepa.gov

Engineering Complex Polymer Structures: From Block Copolymers to Intricate Architectures

A significant advantage of using this compound in RAFT polymerization is the ability to design and synthesize complex macromolecular architectures. The living nature of the polymerization allows for the sequential addition of different monomers, leading to the formation of well-defined block copolymers. google.comresearchgate.net

The synthesis of such complex structures relies on the high end-group fidelity of the polymers produced via RAFT with this compound. This means that the thiocarbonylthio end-group remains intact on the polymer chains, ready to be reactivated for subsequent polymerization steps.

A Versatile Approach for Diverse Monomers

The utility of this compound as a RAFT agent extends to a wide variety of monomers. This versatility is a key advantage over other controlled polymerization techniques that may have more stringent monomer compatibility requirements.

Successful controlled radical polymerization using xanthates has been reported for a range of monomers, including styrenes, acrylates, methacrylates, and vinyl acetate. The choice of the specific xanthate and reaction conditions can be optimized to achieve good control over the polymerization of each monomer class. This broad applicability makes this compound a valuable tool for creating a diverse library of polymers with different chemical functionalities and physical properties.

MonomerRAFT AgentInitiatorTemperature (°C)Resulting PolymerReference
Styrene (B11656)O-Ethyl S-(1-phenylethyl) carbonodithioateAIBN110Polystyrene with controlled molecular weight and low polydispersity researchgate.net
Vinyl AcetateO-Ethyl S-cyanomethyl carbonodithioateAIBN60Poly(vinyl acetate) with living characteristics researchgate.net
N-VinylcarbazoleO-Ethyl S-cyanomethyl carbonodithioateAIBN60Poly(N-vinylcarbazole) with narrow dispersity nih.gov

Table 1: Examples of Controlled Radical Polymerization of Diverse Monomers using O-Ethyl Xanthates. This table is representative of the types of polymerizations where this compound and similar xanthates are employed.

Expanding the Frontiers of Catalysis and Coordination Chemistry

Beyond its role in polymer synthesis, this compound is gaining recognition for its potential in catalysis and coordination chemistry. Its sulfur donor atoms make it an excellent ligand for a variety of metal ions, leading to the formation of complexes with interesting structural and reactive properties.

A Ligand for Innovative Organometallic Catalysis

The coordination of this compound to metal centers can lead to the development of novel organometallic catalysts. The electronic and steric properties of the ligand can be tuned to influence the reactivity of the metal center, enabling specific catalytic transformations. unl.pttandfonline.com

While research in this area is still emerging, the broader class of dithiocarbamate (B8719985) and xanthate ligands has shown promise in various catalytic applications, including as precursors for the synthesis of metal sulfide (B99878) nanoparticles which can act as catalysts. unl.pt The ability of the ligand to stabilize different oxidation states of the metal and to participate in the catalytic cycle is a key area of investigation.

Building Blocks for Novel Metal Complexes: The Case of Organotin(IV) and Zinc

This compound and related ligands readily form stable complexes with a range of metals, including organotin(IV) and zinc. unl.ptnih.govrsc.org These complexes exhibit a rich structural diversity, with the coordination geometry around the metal center being influenced by the nature of the organic groups on the tin atom and the stoichiometry of the reactants.

Organotin(IV) Complexes: The reaction of this compound with organotin(IV) precursors yields complexes with varying coordination numbers and geometries, including tetrahedral and trigonal bipyramidal structures. nih.gov These complexes are of interest not only for their structural features but also for their potential applications in areas such as materials science and catalysis. unl.pttandfonline.com The study of these complexes provides fundamental insights into the coordination chemistry of tin and the role of dithiocarbamate ligands in stabilizing different structural motifs.

Zinc Complexes: Zinc(II) ions, with their flexible coordination sphere, form a variety of complexes with this compound. rsc.org These complexes can adopt different geometries, from tetrahedral to octahedral, depending on the coordination environment. The resulting zinc-dithiocarbamate complexes are being explored for their potential luminescent and catalytic properties. The lability of the bonds in zinc complexes can also be exploited in the design of dynamic materials and sensors.

MetalLigandResulting Complex StructurePotential ApplicationReference
Organotin(IV)DithiocarbamatesTetrahedral, Trigonal BipyramidalCatalysis, Materials Science unl.ptnih.gov
Zinc(II)Carboxylates/N-heterocycles1D, 2D, and 3D Coordination PolymersLuminescence, Sorption, Catalysis rsc.org

Table 2: Examples of Metal Complexes with Related Ligands. This table illustrates the types of complexes and potential applications that are being explored for ligands structurally related to this compound.

Organic Synthesis Reagents and Intermediates

This compound has emerged as a versatile reagent and intermediate in organic synthesis, offering unique reactivity for the construction of complex molecular architectures. Its utility spans the synthesis of heterocyclic compounds, various organosulfur molecules, and as a safer alternative to hazardous reagents like phosgene (B1210022). Furthermore, it serves as a key building block in the synthesis of pharmaceutically relevant scaffolds.

Precursors for Heterocyclic Compound Synthesis

While direct and extensive research on the use of this compound for the synthesis of a wide array of heterocyclic compounds is still an evolving area, the closely related class of xanthates, specifically O-(S-methyl xanthates), has demonstrated potential in this domain. For instance, ketoxime O-(S-methyl xanthates) can be prepared in situ from oximes and subsequently undergo irradiation to yield dihydropyrroles. This transformation proceeds through the cyclization of an intermediate iminyl radical in a radical chain reaction, showcasing a pathway to nitrogen-containing heterocycles. This reaction highlights the potential of the xanthate and by extension, the dithiocarbonate functionality, to serve as a precursor for generating reactive intermediates suitable for cyclization reactions. The development of new synthetic methods could further expand the utility of this compound in the construction of diverse heterocyclic systems. nih.govnih.govnih.govyoutube.comresearchgate.net

Synthesis of Organosulfur Compounds (e.g., Thiocarbamates, Thioethers)

This compound is a valuable precursor for a variety of organosulfur compounds, most notably thiocarbamates and thioethers.

Thiocarbamates: The synthesis of thiocarbamates, a class of compounds with applications in agriculture and medicinal chemistry, can be achieved using this compound. nih.gov For example, O-ethyl thiocarbamate is a known downstream product of this compound. The reaction generally involves the aminolysis of the dithiocarbonate. Research has demonstrated the synthesis of N-alkyl and N,N-dialkyl O-ethyl thiocarbamates from related xanthates and amines. rsc.org The development of efficient and selective methods for thiocarbamate synthesis remains an active area of research, with electrochemical approaches and the use of isocyanides and thiols emerging as modern alternatives. capes.gov.brrsc.org

Thioethers: Thioethers are crucial structural motifs in many biologically active molecules and pharmaceutical agents. youtube.comcambridge.org While direct use of this compound for thioether synthesis is not extensively documented, related xanthate compounds serve as effective thiol-free reagents for this purpose. The general strategy involves the reaction of a xanthate with an electrophile, such as an alkyl or aryl halide. The reaction of diaryliodonium salts with xanthate salts has also been shown to produce alkyl aryl thioethers. These reactions often proceed via nucleophilic substitution or radical pathways. The use of xanthates and related dithiocarbonates avoids the use of foul-smelling and easily oxidized thiols, offering a more practical and "greener" approach to thioether synthesis. youtube.com

Table 1: Synthesis of Organosulfur Compounds

Compound Class Precursor Reagents Key Features
Thiocarbamates This compound / Xanthates Amines Direct conversion to valuable thiocarbamates. rsc.org
Thioethers Xanthates (related to this compound) Alkyl/Aryl Halides, Diaryliodonium Salts Thiol-free synthesis, avoiding malodorous reagents.

Phosgene Substitutes in Industrial Synthetic Processes

Due to the extreme toxicity of phosgene, there is a significant and ongoing effort to develop safer and more manageable substitutes for carbonylation reactions in industrial processes. O,S-Dialkyl carbonodithioates, such as the closely related O,S-Dimethyl carbonodithioate, have been proposed as suitable and safely handled reagents to replace phosgene in the synthesis of S-methyl alkyl- and dialkylcarbamothioates. These reactions proceed under mild conditions and can be performed in a one-pot fashion, offering high yields of the desired products. The use of these dithiocarbonates as phosgene substitutes avoids the hazards associated with the handling of gaseous and highly toxic phosgene, while still providing efficient access to valuable carbamoylating agents. While direct studies on this compound as a phosgene substitute are limited, the precedent set by its dimethyl analog suggests a strong potential for its application in this critical area of industrial chemistry.

Intermediates in Pharmaceutical Syntheses

The structural motifs accessible from this compound and related compounds are prevalent in a number of pharmaceutically important molecules. The thioether linkage, for instance, is an integral part of many active pharmaceutical ingredients (APIs). cambridge.org

A notable example is the synthesis of β-(S-methyl)thioaspartic acid, a post-translationally modified amino acid found in the E. coli ribosomal protein S12. The synthesis of this modified amino acid and its derivatives, crucial for studying its biological function, involves the introduction of a methylthio group. While the reported synthesis utilizes a different sulfur source, the underlying transformation highlights the importance of methodologies for installing thioether functionalities in complex, biologically relevant molecules. The versatility of reagents like this compound in forming thioethers and other sulfur-containing functionalities positions them as valuable intermediates in the synthesis of novel drug candidates and probes for chemical biology.

Material Science Applications (Beyond Polymerization)

Beyond its role in polymerization, the unique electronic and structural properties of this compound and its derivatives suggest potential applications in the field of material science, particularly in the development of functional materials with tunable properties.

Functional Materials with Tunable Properties (e.g., NLO materials)

Nonlinear optical (NLO) materials are of significant interest for applications in high-speed information processing, telecommunications, and optical computing. Organic molecules with extended π-conjugated systems and significant charge-transfer characteristics often exhibit large NLO responses. nih.govcambridge.org

While there is no direct research specifically investigating this compound for NLO applications, studies on related metal-xanthate complexes have shown promising results. youtube.com For example, cadmium xanthate has been demonstrated to be phase-matchable for frequency doubling of 1.06-micron light, generating a strong second harmonic signal. The dithiocarbonate and xanthate ligands can coordinate to metal centers in various ways, leading to the formation of diverse supramolecular structures. youtube.com This ability to form extended networks and the presence of polarizable sulfur atoms could contribute to the generation of significant NLO effects. The design and synthesis of new NLO materials often involve the strategic combination of different molecular building blocks to achieve non-centrosymmetric crystal packing and enhance the material's hyperpolarizability. The potential for this compound to act as a ligand in the formation of novel coordination complexes opens up an avenue for the exploration of new NLO materials with tunable properties.

Environmental Engineering Applications (Excluding Toxicology)

Role in Froth Flotation Processes for Mineral Processing

This compound, a member of the carbonodithioate family of chemical compounds, has potential applications as a collector in the froth flotation process for mineral processing. Froth flotation is a widely used and crucial technique for selectively separating valuable minerals from gangue (unwanted material) in an ore. The efficiency of this process heavily relies on the use of specialized chemical reagents, among which collectors play a pivotal role.

Collectors are organic compounds that selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This induced hydrophobicity allows the mineral particles to attach to air bubbles that are sparged through a slurry of the ground ore. The bubble-particle aggregates then rise to the surface to form a froth layer, which is skimmed off, thereby concentrating the desired mineral.

The fundamental principle behind the action of a collector like this compound lies in its molecular structure. It possesses a polar head group that can interact with and bind to the mineral surface, and a non-polar hydrocarbon tail that extends outwards, creating the hydrophobic layer. The selectivity of a collector for a particular mineral is determined by the chemical affinity between the collector's polar group and the specific metal ions on the mineral's surface.

In the context of mineral processing, carbonodithioates are recognized for their effectiveness in the flotation of sulfide minerals, such as those of copper, lead, and zinc. The sulfur atoms in the carbonodithioate group exhibit a strong affinity for sulfide mineral surfaces. While extensive research exists for various xanthates (a closely related class of dithiocarbonates) and other collectors, specific documented applications and detailed performance data for this compound in industrial mineral processing are not widely available in public literature. However, based on the general principles of collector functionality, its role would be to enhance the recovery and grade of target minerals.

Q & A

Q. What are the optimized synthetic protocols for o-ethyl S-methyl carbonodithioate, and how can purity be ensured?

The synthesis typically involves reacting potassium ethyl xanthogenate with methyl iodide (MeI) in tetrahydrofuran (THF) under inert conditions (e.g., argon). For example, NaN(SiMe₃)₂, CS₂, and MeI are sequentially added to a THF solution of the precursor at 0°C, followed by room-temperature stirring for 16 hours. Purification via silica gel chromatography (20% ethyl acetate in hexane) yields the product in 85% purity . Key steps include rigorous exclusion of moisture and monitoring reaction progress via ¹H NMR to confirm intermediate formation. Purity is validated using high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) to detect characteristic peaks (e.g., IR νmax at 1711 cm⁻¹ for the thiocarbonate group) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1711 cm⁻¹ and C-S at ~1641 cm⁻¹) .
  • NMR : ¹³C NMR resolves carbon environments, such as the thiocarbonate carbon at δ ~200 ppm and the ethoxy group at δ ~70 ppm .
  • HRMS : Confirms molecular weight (e.g., calculated m/z 340.1167 for C₁₇H₂₄O₃S₂; observed 340.1163) .
  • LRMS : Fragmentation patterns (e.g., m/z 205 as base peak) aid in structural validation .

Q. What safety and stability considerations are critical when handling this compound?

The compound is moisture-sensitive and requires storage under inert gas. Its potassium salt (ethylxanthate) has a melting point of 209–214°C , while sodium analogs decompose at ~120°C . Safety data sheets (SDS) for related xanthates highlight flammability and sulfur dioxide release upon decomposition. Work should be conducted in a fume hood with personal protective equipment (PPE) to avoid inhalation or skin contact .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in multicomponent reactions?

Mechanistic studies require kinetic analysis (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C or ³²S) to track bond formation. For instance, in isocyanide-based multicomponent reactions, the thiocarbonate group acts as an electrophilic partner, reacting with nucleophiles like amines. Density functional theory (DFT) calculations can model transition states and intermediate stability . Contradictions in reported yields (e.g., 85% vs. 87%) may arise from solvent polarity or catalyst loading differences, necessitating controlled reproducibility studies .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR peaks often stem from solvent effects or impurities. For example, IR νmax for C=O varies between 1711 cm⁻¹ (THF) and 1705 cm⁻¹ (CDCl₃) due to solvent polarity . Cross-validation using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) and adherence to standardized protocols (e.g., IUPAC guidelines for spectral reporting) mitigate such issues .

Q. How can computational modeling enhance the design of derivatives for specific applications?

Molecular docking or molecular dynamics simulations predict interactions with biological targets (e.g., enzyme active sites). For example, modifying the ethoxy or methyl groups alters electron density at the thiocarbonate sulfur, impacting nucleophilic reactivity. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., Hammett σ constants) with reaction rates or stability .

Q. What are the ethical and reproducibility standards for publishing research on this compound?

  • Reproducibility : Detailed experimental protocols (e.g., solvent degassing methods, catalyst ratios) must be included in supplementary materials .
  • Ethical Reporting : Avoid data fabrication; explicitly state limitations (e.g., yield variations due to hygroscopicity) .
  • Data Sharing : Raw spectral data (e.g., .dx NMR files) should be archived in public repositories for peer validation .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses?

Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

  • Use flow chemistry for controlled mixing and heat dissipation.
  • Optimize stoichiometry via design of experiments (DoE) methodologies .

Q. What analytical methods differentiate isomeric byproducts?

Chiral HPLC or capillary electrophoresis separates enantiomers (e.g., diastereomeric xanthates). For example, [α]D values (–12 for a specific enantiomer) confirm optical purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.